2-Adamantanol

説明

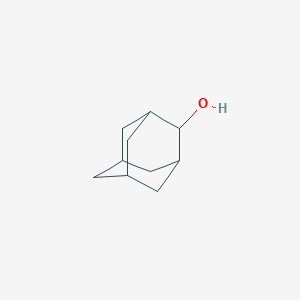

Structure

3D Structure

特性

IUPAC Name |

adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWDOWQYRZXQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220266 | |

| Record name | 2-Adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-57-2 | |

| Record name | 2-Adamantanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Adamantanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Adamantanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-adamantanol (tricyclo[3.3.1.1^3,7^]decan-2-ol), a key synthetic intermediate in medicinal chemistry and materials science. The unique, rigid, and lipophilic cage structure of the adamantane scaffold imparts distinct characteristics to this secondary alcohol. This document details its physical properties, solubility, and reactivity, supported by experimental protocols for its synthesis and analysis. Spectroscopic data are summarized, and logical workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, a derivative of the diamondoid adamantane, is a versatile building block in organic synthesis. Its rigid, three-dimensional structure provides a robust scaffold for the development of novel compounds with specific spatial arrangements. The secondary hydroxyl group at the C-2 position offers a reactive site for a variety of chemical transformations, making it a valuable precursor for pharmaceuticals, polymers, and advanced materials.[1] Unlike the tertiary 1-adamantanol, the secondary nature of the hydroxyl group in this compound leads to distinct reactivity patterns, particularly in oxidation and nucleophilic substitution reactions. This guide aims to provide a detailed technical resource on the fundamental chemical properties of this compound for professionals in research and development.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1][2][3][4] Its rigid cage-like structure results in a high melting point compared to other alcohols with a similar molecular weight.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 258-262 °C (lit.) | |

| Boiling Point | 214.73 °C (rough estimate) | |

| Density | 0.8544 g/cm³ (rough estimate) | |

| Water Solubility | Insoluble | |

| Solubility | Soluble in methanol, ethanol, and DMSO | |

| pKa | 14.93 ± 0.20 (Predicted) | |

| Flash Point | 105.5 °C | |

| CAS Number | 700-57-2 |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via the reduction of 2-adamantanone or the acid-catalyzed rearrangement of 1-adamantanol.

This is a widely used and reliable method for the preparation of this compound.

-

Materials:

-

2-Adamantanone

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve 2-adamantanone in methanol or ethanol in a round-bottom flask with magnetic stirring.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Carefully add deionized water to quench the excess sodium borohydride.

-

Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from cyclohexane.

-

This method involves the isomerization of 1-adamantanol to this compound, often with the co-formation of 2-adamantanone.

-

Materials:

-

1-Adamantanol

-

Solid acid catalyst (e.g., Zeolite-Y, Montmorillonite K10)

-

Chloroacetic acid (as solvent)

-

Adamantane (optional, to suppress side reactions)

-

Reaction vessel with heating and stirring capabilities.

-

-

Procedure:

-

In a reaction vessel, dissolve 1-adamantanol in chloroacetic acid.

-

Add the solid acid catalyst to the solution.

-

Optionally, add adamantane to the reaction mixture to improve the selectivity for 2-derivatives.

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific catalyst used.

-

Monitor the formation of this compound and 2-adamantanone by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Isolate the products by extraction and purify by column chromatography to separate this compound from other adamantane derivatives.

-

Determination of Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

-

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Centrifuge

-

Analytical balance

-

HPLC or GC for quantification.

-

-

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand for a few hours to let the undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Determine the concentration of this compound in the diluted aliquot using a validated HPLC or GC method.

-

Calculate the solubility in mg/mL or mol/L.

-

Determination of pKa (Potentiometric Titration)

Due to its very weak acidity, the pKa of this compound is typically predicted computationally. An experimental determination would require a non-aqueous solvent system. The following is a general protocol for pKa determination by potentiometric titration, which would need to be adapted for a non-aqueous environment.

-

Materials:

-

This compound

-

A suitable non-aqueous solvent (e.g., DMSO)

-

A strong base titrant in the same solvent (e.g., tetrabutylammonium hydroxide in DMSO)

-

Calibrated pH electrode suitable for non-aqueous solutions

-

Autotitrator or burette.

-

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in the chosen non-aqueous solvent.

-

Calibrate the pH electrode using standard buffers appropriate for the solvent system.

-

Immerse the electrode in the sample solution and stir continuously.

-

Titrate the solution with the standardized strong base, adding small increments of the titrant.

-

Record the potential (mV) or pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

-

Reactivity and Chemical Transformations

The hydroxyl group of this compound undergoes reactions typical of a secondary alcohol, including oxidation, esterification, and etherification.

Oxidation to 2-Adamantanone

This compound can be oxidized to 2-adamantanone using various oxidizing agents.

-

Reaction: this compound + [O] → 2-Adamantanone

-

Common Oxidizing Agents: Chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC).

-

Significance: This reaction is a key step in the synthesis of many 2-substituted adamantane derivatives, as the ketone functionality of 2-adamantanone provides a handle for further chemical modifications.

Esterification

This compound reacts with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters.

-

Reaction with Acyl Chloride: this compound + RCOCl → RCOO-2-Adamantyl + HCl

-

Procedure: The reaction is typically carried out in an inert solvent like dichloromethane or THF, often in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct.

-

Significance: Adamantyl esters are used in the development of pharmaceuticals and as photoresist materials in microelectronics.

Williamson Ether Synthesis

Ethers of this compound can be prepared via the Williamson ether synthesis.

-

Reaction:

-

This compound + NaH → 2-Adamantoxide-Na⁺ + H₂

-

2-Adamantoxide-Na⁺ + R-X → R-O-2-Adamantyl + NaX (where X is a good leaving group like I, Br, or OTs)

-

-

Procedure: this compound is first deprotonated with a strong base like sodium hydride to form the alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

-

Significance: This reaction allows for the introduction of a variety of alkyl or aryl groups at the 2-position of the adamantane core through an ether linkage.

Nucleophilic Substitution

The hydroxyl group of this compound is a poor leaving group. It can be converted to a better leaving group, such as a tosylate (-OTs), which can then be displaced by various nucleophiles.

-

Reaction:

-

This compound + TsCl → 2-Adamantyl-OTs + HCl

-

2-Adamantyl-OTs + Nu⁻ → 2-Adamantyl-Nu + OTs⁻

-

-

Procedure: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is a good substrate for Sₙ2 reactions with a variety of nucleophiles.

-

Significance: This two-step process provides a versatile route to a wide range of 2-substituted adamantanes.

Spectroscopic Data

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 4.54 (s, 1H, OH), 3.65 (s, 1H, CH-O), 2.06 (br s, 2H), 1.74 (m, 4H), 1.65 (m, 4H), 1.37 (d, 2H) | |

| ¹³C NMR | Predicted shifts: C-O (~70-75 ppm), other carbons (~25-40 ppm) | |

| IR (KBr disc) | ν (cm⁻¹): ~3600 (O-H stretch), 1053, 1029, 992 (C-O stretch) | |

| Mass Spectrometry (EI) | m/z (%): 152 [M]⁺ (8), 151 (80), 150 (100), 121 (6), 104 (11), 91 (17), 80 (14) |

Visualizations

Synthetic Workflow for this compound

References

Spectroscopic Profile of 2-Adamantanol: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 2-adamantanol (C₁₀H₁₆O), a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | br s | 1H | H-2 (CH-OH) |

| ~2.06 | m | 2H | Bridgehead CH |

| ~1.74 | m | 8H | CH₂ |

| ~1.65 | m | 4H | Bridgehead CH and CH₂ |

| ~1.37 | s | 1H | OH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The spectrum is often complex due to overlapping signals of the cage protons. Use of a shift reagent can simplify the spectrum for clearer assignments[1][2]. The data presented is a compilation from multiple sources[3].

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~72.0 | CH | C-2 (CH-OH) |

| ~38.0 | CH | Bridgehead |

| ~36.0 | CH₂ | |

| ~32.0 | CH₂ | |

| ~27.0 | CH₂ |

Note: The assignments are based on the expected chemical shifts for an adamantane cage with a hydroxyl group at a secondary position. Data compiled from various spectral databases[4][5].

Table 3: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (H-bonded) |

| ~2900-2850 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | CH₂ bend |

| ~1053 | Strong | C-O stretch |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The C-H and C-O stretching frequencies are characteristic of the adamantane cage and the alcohol functionality, respectively.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 134 | 100% (Base Peak) | [M - H₂O]⁺ |

| 95 | Moderate | [C₇H₁₁]⁺ |

| 79 | Moderate | [C₆H₇]⁺ |

Note: The fragmentation pattern is characterized by the loss of a water molecule from the molecular ion, resulting in the base peak at m/z 134.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

2.2.1 KBr Pellet Method

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

2.2.2 Nujol Mull Method

-

Instrumentation : An FTIR spectrometer.

-

Sample Preparation :

-

Grind a few milligrams of this compound to a fine powder in an agate mortar.

-

Add a drop or two of Nujol (mineral oil) and continue to grind to form a smooth, thick paste (mull).

-

Spread a thin, even layer of the mull onto a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently press and rotate to create a thin film.

-

-

Data Acquisition :

-

Mount the salt plates in the spectrometer's sample holder.

-

Collect the IR spectrum as described for the KBr pellet method. Note that the spectrum will show characteristic C-H stretching and bending bands from the Nujol, which should be mentally subtracted or digitally removed if possible.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction :

-

A direct insertion probe or a Gas Chromatography (GC) inlet can be used. For a solid sample like this compound, a direct insertion probe is common.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Data Acquisition :

-

The probe is inserted into the ion source of the mass spectrometer, and the sample is gently heated to induce volatilization.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

The resulting mass spectrum plots the relative intensity of the ions as a function of their m/z values.

-

The molecular ion peak ([M]⁺) is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

- 1. chem.uiowa.edu [chem.uiowa.edu]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Nujol - Wikipedia [en.wikipedia.org]

- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 5. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]

The Biological Frontier of 2-Adamantanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has long been a cornerstone in medicinal chemistry, bestowing favorable pharmacokinetic properties upon a variety of therapeutic agents. While 1-substituted adamantanes like the antiviral amantadine and the neuroprotective memantine are well-established, derivatives functionalized at the C2 position, such as 2-adamantanol and its analogs, represent a burgeoning area of research with significant therapeutic potential. This in-depth technical guide explores the multifaceted biological activities of this compound derivatives, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to empower further investigation and drug development in this promising chemical space.

Core Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and neuroprotective effects. The introduction of a hydroxyl group at the secondary carbon of the adamantane cage provides a strategic point for further derivatization, enabling the fine-tuning of a compound's physicochemical properties and biological target interactions.

Antiviral Activity

The antiviral properties of adamantane derivatives are their most renowned attribute, primarily targeting the influenza A virus. While the archetypal adamantane antivirals are 1-aminoadamantanes, research into other derivatives, including those with functionalities at the C2 position, continues in the quest to overcome resistance.

Table 1: Antiviral Activity of Adamantane Derivatives

| Compound/Analog | Virus Strain | Assay Type | Endpoint | Value | Reference |

| Amantadine | Influenza A (Wild-Type) | Plaque Reduction | IC₅₀ | 16.0 ± 1.1 µM | [1] |

| Amantadine | Influenza A (S31N mutant) | Plaque Reduction | IC₅₀ | 199.9 ± 1.1 µM | [1] |

| Rimantadine | Influenza A (H1N1) | Plaque Reduction | EC₅₀ | 19.62 nM | [1] |

| 2-(1-Adamantyl)imidazole | Influenza A-2 Victoria | In ovo | - | Significant Activity | [2] |

| N-methyl-2-(1-adamantyl)imidazole | Influenza A-2 Victoria | In ovo | - | Significant Activity | [2] |

| Novel Adamantane Derivatives | Vaccinia Virus | In vitro | IC₅₀ | 0.133 - 0.515 µM | |

| Amantadine | SARS-CoV-2 | In vitro (Vero E6 cells) | IC₅₀ | 120–130 μM | |

| Rimantadine | SARS-CoV-2 | In vitro (Vero E6 cells) | IC₅₀ | 30–40 μM | |

| Tromantadine | SARS-CoV-2 | In vitro (Vero E6 cells) | IC₅₀ | 60–100 μM |

Anticancer Activity

The lipophilic nature of the adamantane cage facilitates the penetration of cellular membranes, making it an attractive scaffold for the development of anticancer agents. Several adamantane derivatives have exhibited potent cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Adamantane Derivatives

| Compound/Analog | Cancer Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | MTT Assay | IC₅₀ | 7.70 | |

| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | MTT Assay | IC₅₀ | 3.86 | |

| Thieno[2,3-d]pyrimidine derivative 32a | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ | 18.87 | |

| Pyrimidine derivative 43 | A549 (Lung Cancer) | MTT Assay | IC₅₀ | 2.14 | |

| Pyrimidine derivative 44 | HCT-116 (Colon Cancer) | MTT Assay | IC₅₀ | 3.59 |

Antimicrobial Activity

Derivatives of adamantane have also been investigated for their antibacterial and antifungal properties. The hydrophobic adamantyl group can enhance the interaction of molecules with microbial cell membranes.

Table 3: Antimicrobial Activity of Adamantane Derivatives

| Compound/Analog | Microorganism | Assay Type | Endpoint | Value (µg/mL) | Reference |

| Schiff base derivative 9 | S. epidermidis ATCC 12228 | Broth Microdilution | MIC | 62.5 | |

| Schiff base derivative 14 | S. epidermidis ATCC 12228 | Broth Microdilution | MIC | 62.5 | |

| Hydrazide-hydrazone 19 | S. epidermidis ATCC 12228 | Broth Microdilution | MIC | 62.5 | |

| Schiff base derivative 5 | C. albicans ATCC 10231 | Broth Microdilution | MIC | 62.5 |

Key Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are underpinned by their interaction with specific molecular targets and modulation of cellular signaling pathways.

Inhibition of Influenza A M2 Ion Channel

A primary and well-elucidated mechanism of antiviral action for aminoadamantanes is the blockade of the M2 proton ion channel of the influenza A virus. This channel is crucial for the viral uncoating process within the host cell endosome. The bulky adamantane cage physically obstructs the channel, preventing the influx of protons and subsequent release of the viral genome into the cytoplasm.

References

2-Adamantanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety and handling information for 2-Adamantanol (CAS No. 700-57-2), a key building block in medicinal chemistry and material science.[1][2] Adherence to these guidelines is essential for ensuring a safe laboratory environment. This document outlines the known hazards, handling procedures, emergency responses, and physical and chemical properties of this compound, with a focus on providing actionable information for professionals in research and development.

Hazard Identification and Classification

The classification of this compound presents some inconsistencies across different suppliers and databases. While some safety data sheets (SDS) indicate that the substance does not meet the criteria for classification as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), other sources suggest potential hazards.[3]

One aggregated GHS notification to the ECHA C&L Inventory indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] However, another report within the same inventory did not classify the substance as hazardous.[3] Given this conflicting information, it is prudent to handle this compound with care, assuming it may be an irritant.

Table 1: GHS Hazard Summary

| Hazard Class | GHS Classification | Notes |

| Skin Corrosion/Irritation | Skin Irritant 2 (50% of notifications) | Causes skin irritation. |

| Serious Eye Damage/Irritation | Eye Irritant 2A (50% of notifications) | Causes serious eye irritation. |

| Specific Target Organ Toxicity | STOT SE 3 (50% of notifications) | May cause respiratory irritation. |

Data sourced from aggregated GHS information provided in 2 reports from 2 notifications to the ECHA C&L Inventory. The percentage indicates the ratio of notifications that included the hazard code.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 258-262 °C (lit.) | |

| Boiling Point | 214.73°C (rough estimate) | |

| Flash Point | 105.5 °C | |

| Solubility | Insoluble in water. Soluble in methanol. | |

| Density | 0.8544 (rough estimate) | |

| Vapor Pressure | 0.00251 mmHg at 25°C |

Experimental Protocols

While specific experimental protocols for the determination of all physical and chemical properties of this compound are not consistently provided in publicly available safety data sheets, the methodologies for assessing chemical safety are internationally standardized through the OECD Guidelines for the Testing of Chemicals. These guidelines ensure that data is reliable and mutually accepted across countries.

General Methodologies:

-

Melting Point: The melting point is likely determined using a standard method such as the capillary method, as outlined in OECD Test Guideline 102 . This involves heating the substance in a capillary tube and observing the temperature range over which it melts.

-

Flash Point: For solids, the flash point can be determined using a closed-cup or open-cup apparatus. A common standard for this measurement is ASTM D93 (Pensky-Martens Closed Cup Tester) or ASTM D92 (Cleveland Open Cup Tester) . The solid is heated at a controlled rate, and an ignition source is periodically passed over the sample until a flash is observed.

-

Toxicity Studies: Acute toxicity studies, which would determine metrics like LD50 (the dose lethal to 50% of a test population), are described in various OECD guidelines, such as OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure) , OECD 402 (Acute Dermal Toxicity) , and OECD 403 (Acute Inhalation Toxicity) . These studies involve administering the substance to animals and observing for adverse effects. No specific LD50 data for this compound was found in the reviewed literature.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powder form to avoid dust formation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible, chemical-resistant gloves.

-

Body Protection: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If working with the powder outside of a fume hood, a NIOSH-approved respirator for dusts may be necessary.

General Hygiene:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Incompatible with strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency response plan is essential when working with any chemical.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures: In the event of a spill, the following workflow should be followed:

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical progression of steps for safely handling this compound, from initial assessment to disposal.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety guidelines before commencing any work.

References

Methodological & Application

Synthesis of 2-Adamantanol Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-adamantanol and its derivatives. The unique tricyclic cage structure of adamantane imparts desirable physicochemical properties to molecules, making its derivatives, particularly those functionalized at the C2 position, valuable scaffolds in medicinal chemistry and materials science.

The adamantane core is a rigid, lipophilic, and stable hydrocarbon cage. Introducing functional groups onto this framework can significantly influence a molecule's biological activity and material properties. While the tertiary bridgehead positions (C1) are more reactive, selective functionalization at the secondary C2 position offers a distinct vector for molecular interactions, leading to novel pharmacological profiles and material characteristics. This document focuses on the synthesis of this compound, a key intermediate, and its subsequent conversion to other valuable derivatives.

Application Notes

The incorporation of a 2-adamantyl moiety can enhance a compound's metabolic stability, modulate its lipophilicity, and provide a rigid framework for the precise spatial arrangement of functional groups. This has led to its investigation in various therapeutic areas.

Key Applications in Drug Discovery:

-

Antiviral Agents: Following the success of the 1-aminoadamantane derivative, amantadine, as an antiviral drug, 2-adamantyl analogs have been explored to overcome drug resistance and broaden the spectrum of activity against viruses like influenza.

-

Neurological Disorders: The adamantane scaffold is a key feature in drugs targeting the central nervous system. For instance, memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, contains an adamantane core.[1] The 2-substituted derivatives offer alternative geometries for interacting with receptor binding sites.[1]

-

Enzyme Inhibition: The rigid nature of the adamantane cage can serve as an anchor to position functional groups for optimal binding within an enzyme's active site.

-

Drug Delivery: The lipophilic nature of adamantane makes it a useful component in drug delivery systems, potentially improving drug absorption and distribution.[2]

The unique properties of adamantane derivatives also make them suitable for applications in materials science, such as in the development of polymers with enhanced thermal stability and in the design of molecular recognition systems.[2]

Synthetic Pathways and Strategies

The synthesis of this compound and its derivatives can be approached through several routes. The most common strategies involve either the direct functionalization of adamantane or the transformation of a pre-functionalized adamantane precursor.

A generalized workflow for the synthesis of this compound derivatives often starts with the synthesis of 2-adamantanone, which serves as a versatile intermediate.

Figure 1: General synthetic workflow for this compound derivatives.

A significant challenge in adamantane chemistry is achieving high regioselectivity for the C2 position due to the higher reactivity of the tertiary C-H bonds at the bridgehead positions (C1).[3] Strategies to favor C2 functionalization include the use of sterically bulky reagents or the introduction of directing groups. An alternative and often more reliable approach is the synthesis of 2-adamantanone, which provides a reactive handle specifically at the C2 position.

Another synthetic strategy involves the catalytic transformation of 1-adamantanol to this compound and 2-adamantanone. This process often proceeds through a 1,2-hydride shift of the 1-adamantyl cation to form the more stable 2-adamantyl cation.

Figure 2: Isomerization and oxidation pathway from 1-adamantanol.

Experimental Protocols

Detailed methodologies for key experiments in the synthesis of this compound and its derivatives are provided below.

Protocol 1: Synthesis of 2-Adamantanone via Oxidation of Adamantane

This protocol is based on the traditional method using concentrated sulfuric acid.

Materials:

-

Adamantane

-

Concentrated sulfuric acid (96-98%)

-

Ice

-

Sodium hydroxide or ammonium hydroxide solution for neutralization

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve adamantane in concentrated sulfuric acid.

-

Heat the mixture with stirring. A typical temperature range is 60-85°C. The reaction time can be lengthy, up to 30 hours or more.

-

Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to a pH of 6-7. This step should be performed in an ice bath to control the exothermic reaction.

-

The product, 2-adamantanone, can be isolated by steam distillation.

-

Alternatively, extract the product from the neutralized aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield crude 2-adamantanone.

-

The product can be further purified by recrystallization or sublimation.

Troubleshooting:

-

Low Yield: Low yields can result from incomplete reaction, side reactions, or product decomposition at high temperatures. Monitor the reaction progress closely and maintain the recommended temperature. Using highly pure adamantane can minimize side reactions. A patented method suggests that the oxidation of adamantane in the presence of a catalyst and subsequent steam distillation after neutralization can lead to an increased yield and improved product quality.

-

Inefficient Work-up: Ensure complete neutralization and thorough extraction to minimize product loss.

Protocol 2: Synthesis of this compound via Reduction of 2-Adamantanone

This protocol uses sodium borohydride for the reduction.

Materials:

-

2-Adamantanone

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2-adamantanone in methanol or ethanol in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully add water to quench the excess sodium borohydride.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization.

An alternative procedure utilizes lithium aluminum hydride in ether.

Protocol 3: Synthesis of N-(2-Adamantyl)acetamide

This protocol describes the synthesis of an amide derivative from this compound.

Materials:

-

This compound

-

Chloroacetonitrile

-

Glacial acetic acid

-

Concentrated sulfuric acid

Procedure:

-

In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in chloroacetonitrile (1.0 eq) and glacial acetic acid (approx. 5 volumes).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (approx. 0.8 volumes) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C. Stir for 40 hours.

-

Pour the reaction mixture into ice water and neutralize with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-adamantyl)acetamide.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes reported yields for various syntheses of 2-adamantanone and this compound.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Adamantane | 2-Adamantanone | Concentrated H₂SO₄, 76-78°C, 30h | 57-78% | |

| Adamantane | 2-Adamantanone | Concentrated H₂SO₄, 20% oleum, 60-70°C, 10h | 68% | |

| 1-Adamantanol | 2-Adamantanone | Concentrated H₂SO₄, 30°C, 12h | 72% | |

| 2-Adamantanone | This compound | Lithium aluminum hydride, ether, room temp., 2h | Not specified | |

| 2-Hydroxy-2-cyanoadamantane | This compound | Sodium borohydride, NiCl₂, tert-butanol, 70°C, 12h | 92% |

Note: Yields can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials. The data presented here is for comparative purposes.

References

Application Notes and Protocols: Asymmetric Synthesis of Adamantane Derivatives Utilizing Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives are crucial scaffolds in medicinal chemistry and materials science due to their unique rigid, lipophilic, and three-dimensional structure. The synthesis of enantiomerically pure adamantane derivatives is of significant interest for the development of new therapeutics and chiral materials. While 2-Adamantanol is a chiral molecule, its application as a chiral auxiliary is not a widely documented strategy. Instead, the asymmetric synthesis of adamantane derivatives is most effectively achieved through the use of well-established chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.[1]

This document provides an overview of the application of common chiral auxiliaries in the asymmetric synthesis of adamantane derivatives, including detailed experimental protocols and data.

Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a powerful strategy to control the stereochemistry of a reaction. The general workflow involves three key steps:

-

Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the adamantane-containing substrate.

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol reaction) where the chiral auxiliary directs the formation of one diastereomer over the other.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched adamantane derivative, and can often be recovered for reuse.[1][2]

References

Purifying 2-Adamantanol: A Guide for Researchers

Application Notes and Protocols for the Purification of 2-Adamantanol

For researchers, scientists, and professionals in drug development, obtaining high-purity this compound is a critical step in various synthetic pathways. This document provides detailed application notes and experimental protocols for the purification of this compound, a key intermediate in the synthesis of various pharmaceuticals and advanced materials. The following methods—recrystallization, column chromatography, and sublimation—are described, offering a range of techniques to suit different scales of production and purity requirements.

Introduction to Purification Strategies

This compound, also known as 2-hydroxyadamantane, is a rigid, tricyclic alcohol. Its unique cage-like structure imparts desirable properties to molecules that incorporate it. However, synthetic routes to this compound can often result in impurities, most notably the starting material or related byproducts such as 2-adamantanone. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity of the product.

Data Summary of Purification Methods

The following table summarizes the key parameters and expected outcomes for the primary purification methods of this compound.

| Purification Method | Key Parameters | Typical Purity | Advantages | Disadvantages |

| Recrystallization | Solvent system, temperature gradient | >98% | Scalable, cost-effective, good for removing major impurities. | Solvent selection can be challenging; potential for product loss in the mother liquor. |

| Column Chromatography | Stationary phase, mobile phase, column dimensions | >99% | High-resolution separation, effective for removing closely related impurities. | Can be time-consuming and require large volumes of solvent, less suitable for very large scale. |

| Sublimation | Temperature, pressure (vacuum) | >99.5% | Yields very high-purity product, solvent-free. | Only applicable to compounds that sublime, may not be effective for all impurities, can be difficult to scale up. |

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

This method is suitable when a single solvent is identified in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, or acetone/water)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser (optional, but recommended)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is unsuitable. Heat the mixture; if the solid dissolves, it is a potentially good solvent. Cool the solution to see if crystals form.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until it does.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

This method is useful when no single solvent provides the desired solubility characteristics. A pair of miscible solvents is used: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). A common system for adamantane derivatives is an ester solvent like ethyl acetate with a non-polar solvent like n-heptane.[1]

Materials:

-

Crude this compound

-

"Good" solvent (e.g., ethyl acetate)

-

"Bad" solvent (e.g., n-heptane)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

-

Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (turbid).

-

Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

-

Drying: Dry the purified this compound crystals.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2][3][4] For this compound, this method is effective in removing impurities with different polarities, such as the less polar adamantane or the more polar diol byproducts.

Materials:

-

Crude this compound

-

Stationary Phase: Alumina (activity grade IV) or Silica Gel (230-400 mesh)[5]

-

Mobile Phase (Eluent): A non-polar solvent or a mixture of a non-polar and a slightly more polar solvent (e.g., Toluene, or a hexane/ethyl acetate mixture).

-

Chromatography column

-

Sand

-

Glass wool or cotton

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of the stationary phase (e.g., alumina) in the initial eluent.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

-

Add another thin layer of sand on top of the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the mobile phase.

-

Carefully add the sample solution to the top of the column.

-

-

Elution:

-

Begin adding the mobile phase to the top of the column.

-

If a solvent gradient is used, start with a less polar solvent (e.g., pure hexane or toluene) to elute non-polar impurities like adamantane.

-

Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane) to elute the this compound.

-

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Sublimation

Sublimation is a phase transition from the solid to the gas phase without passing through a liquid phase. This technique is particularly suitable for adamantane derivatives, which often have a high vapor pressure and can be purified to a very high degree under vacuum.

Materials:

-

Crude this compound

-

Sublimation apparatus (e.g., a side-arm flask with a cold finger condenser)

-

Vacuum pump

-

Heating mantle or oil bath

-

Cold trap (recommended)

Procedure:

-

Apparatus Setup: Place the crude this compound at the bottom of the sublimation apparatus. Insert the cold finger condenser and ensure a good seal.

-

Vacuum Application: Connect the apparatus to a vacuum pump, preferably with a cold trap in between to protect the pump. Evacuate the system to a low pressure.

-

Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point of this compound.

-

Condensation: The gaseous this compound will sublime and then deposit as pure crystals on the cold surface of the condenser.

-

Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully release the vacuum.

-

Collection: Scrape the purified crystals of this compound from the cold finger.

Purity Analysis

After purification, it is essential to assess the purity of the this compound.

Melting Point Determination

A sharp melting point range close to the literature value (258-262 °C) is a good indicator of high purity. Impurities typically broaden and depress the melting point range.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure and assessing the purity of this compound. The absence of signals corresponding to impurities in the NMR spectrum is a strong indication of purity.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

References

Application Notes and Protocols: 2-Adamantanol as a Starting Material for Catalyst Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, with its rigid, bulky, and lipophilic nature, is a privileged motif in the design of highly effective and stable catalysts. The unique steric and electronic properties imparted by the adamantyl group can significantly enhance catalytic activity, selectivity, and longevity. 2-Adamantanol, a readily accessible derivative, serves as a versatile starting material for the synthesis of a variety of catalyst ligands, including phosphines and N-heterocyclic carbenes (NHCs). These ligands have demonstrated remarkable performance in a range of cross-coupling reactions, which are fundamental to modern organic synthesis and drug discovery.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of catalyst precursors and ligands. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Key Applications of Adamantane-Based Catalysts

The incorporation of the adamantyl moiety into catalyst structures has led to significant advancements in several key areas of organic synthesis:

-

Cross-Coupling Reactions: Adamantyl-containing phosphine ligands, when complexed with palladium, form highly active catalysts for Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions. The steric bulk of the adamantyl group facilitates the reductive elimination step and stabilizes the active catalytic species, leading to higher turnover numbers and efficiency, even with challenging substrates like aryl chlorides.[1][2]

-

C-H Activation: The unique stereoelectronic properties of adamantane-based ligands can enable challenging C-H activation and functionalization reactions, providing novel pathways for molecular construction.

-

Metathesis: Adamantyl-substituted N-heterocyclic carbene (NHC) ligands have been successfully employed in ruthenium-based olefin metathesis catalysts, offering enhanced stability and activity.

-

Asymmetric Catalysis: Chiral ligands derived from the adamantane scaffold are of growing interest for enantioselective transformations, leveraging the rigid framework to create well-defined chiral environments around the metal center.

Data Presentation: Performance of Adamantyl-Containing Catalysts

The following table summarizes the performance of selected palladium catalysts bearing adamantyl-containing phosphine ligands in Suzuki-Miyaura cross-coupling reactions, highlighting their efficiency with unreactive aryl chloride substrates.

| Ligand | Aryl Chloride Substrate | Coupling Partner | Pd Source | Yield (%) | Reference |

| Di(1-adamantyl)-n-butylphosphine (cataCXium® A) | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | 98 | Beller, M. et al. Angew. Chem. Int. Ed. 1998, 37, 2211-2213. |

| Tri(1-adamantyl)phosphine | Chlorinated heteroarenes | Various boronic acids | Palladacycle | Good to excellent | Carrow, B. P. et al. J. Am. Chem. Soc. 2016, 138, 5623-5626.[3] |

Experimental Protocols

The following protocols outline a multi-step synthetic pathway starting from this compound to produce valuable precursors for catalyst ligand synthesis.

Protocol 1: Oxidation of this compound to 2-Adamantanone

2-Adamantanone is a key intermediate that provides a handle for further functionalization, such as the introduction of nitrogen-containing groups.

Reaction Scheme:

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure (using PCC):

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise to the stirred solution. The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-adamantanone.

Expected Yield: 85-95%

Protocol 2: Reductive Amination of 2-Adamantanone to 2-Adamantylamine

2-Adamantylamine is a crucial precursor for the synthesis of N-heterocyclic carbene (NHC) ligands and other nitrogen-containing ligands.

Reaction Scheme:

Materials:

-

2-Adamantanone

-

Ammonium acetate or ammonia solution

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Dissolve 2-adamantanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the slow addition of 2 M HCl until the solution is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between diethyl ether and water.

-

Separate the aqueous layer and wash with diethyl ether to remove any unreacted ketone.

-

Basify the aqueous layer with a concentrated NaOH solution until pH > 12.

-

Extract the product with diethyl ether (3 x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-adamantylamine.

Expected Yield: 60-80%

Protocol 3: Synthesis of a 2-Adamantyl-Substituted N-Heterocyclic Carbene (NHC) Precursor

This protocol describes the synthesis of an imidazolium salt, which is a direct precursor to an NHC ligand.

Reaction Scheme:

Materials:

-

2-Adamantylamine

-

Glyoxal (40% solution in water)

-

Formaldehyde (37% solution in water)

-

An alkylating agent (e.g., methyl iodide or ethyl bromide)

-

An appropriate solvent (e.g., acetonitrile)

Procedure:

-

Synthesis of the Diimine: In a round-bottom flask, combine 2-adamantylamine (2.0 eq) with glyoxal (1.0 eq) in a suitable solvent like ethanol. Stir the mixture at room temperature for 2-4 hours. The formation of the diimine can be monitored by NMR.

-

Cyclization to form the Imidazole: To the diimine solution, add formaldehyde (1.1 eq) and an acid catalyst (e.g., a catalytic amount of acetic acid). Heat the mixture to reflux for 4-6 hours. After cooling, the imidazole product can be isolated and purified.

-

N-Alkylation to form the Imidazolium Salt: Dissolve the purified imidazole (1.0 eq) in acetonitrile. Add the alkylating agent (1.1 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). The imidazolium salt will often precipitate from the solution and can be collected by filtration, washed with a non-polar solvent, and dried.

Visualizations

Signaling Pathway: General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Synthesis of a 2-Adamantyl NHC Precursor

Caption: Workflow for the synthesis of a 2-adamantyl NHC precursor.

Logical Relationship: Influence of Adamantyl Group on Catalyst Performance

Caption: Influence of the adamantyl group on catalyst performance.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of advanced catalyst ligands. The protocols provided herein offer a clear pathway to access key intermediates and precursors for adamantane-based phosphine and N-heterocyclic carbene ligands. The inherent properties of the adamantane scaffold translate into catalysts with superior performance, making them highly attractive for applications in academic research, process development, and the synthesis of complex molecules in the pharmaceutical and materials science industries. Further exploration into chiral derivatives and novel ligand architectures based on this compound is a promising avenue for future catalyst development.

References

Application Notes and Protocols for the Reduction of 2-Adamantanone to 2-Adamantanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of 2-adamantanone to the corresponding secondary alcohol, 2-adamantanol. This transformation is a fundamental step in the synthesis of various adamantane derivatives utilized in medicinal chemistry and materials science. The protocols outlined below detail procedures using common hydride reducing agents and a catalytic transfer hydrogenation method, offering a range of options based on desired reactivity, selectivity, and laboratory capabilities.

Introduction to the Reduction of 2-Adamantanone

2-Adamantanone is a rigid, bicyclic ketone that serves as a versatile building block for a variety of chemical structures. Its reduction to this compound is a key transformation, yielding a secondary alcohol with two possible diastereomers: endo-2-adamantanol and exo-2-adamantanol. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent and the reaction conditions. The choice of protocol can, therefore, be tailored to favor one diastereomer over the other, which is often crucial in the development of pharmacologically active compounds and specialized polymers. This document outlines three reliable methods for this conversion: reduction with Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), and a Meerwein-Ponndorf-Verley (MPV) catalytic transfer hydrogenation.

Comparative Overview of Reduction Protocols

The following table summarizes the key quantitative parameters for the different reduction methods, allowing for a direct comparison of their efficacy and reaction conditions.

| Protocol | Reducing Agent/Catalyst | Molar Ratio (Reagent:Substrate) | Solvent | Temperature | Reaction Time | Yield (%) |

| 1 | Lithium Aluminum Hydride (LiAlH₄) | ~1:1 | Diethyl Ether | Room Temp. | 2 hours | 99% |

| 2 | Sodium Borohydride (NaBH₄) | ~1:1 | Methanol | Room Temp. | 30 minutes | >95% |

| 3 | Meerwein-Ponndorf-Verley | Aluminum Isopropoxide | Catalytic | Isopropanol | Reflux | High |

Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol employs the powerful reducing agent Lithium Aluminum Hydride, which is highly effective for the reduction of ketones. Due to its high reactivity with protic solvents, this procedure must be carried out under anhydrous conditions.

Materials:

-

2-Adamantanone (30.0 g, 0.20 mol)

-

Lithium Aluminum Hydride (LiAlH₄) (7.3 g, 0.19 mol)

-

Anhydrous Diethyl Ether (450 mL)

-

2 N Hydrochloric Acid (HCl)

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask with stirrer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 30.0 g (0.20 mole) of 2-adamantanone in 300 mL of anhydrous diethyl ether.

-

In a separate flask, prepare a suspension of 7.3 g (0.19 mole) of lithium aluminum hydride in 150 mL of anhydrous diethyl ether.

-

Slowly add the LiAlH₄ suspension to the 2-adamantanone solution at room temperature with continuous stirring.

-

Stir the reaction mixture for 2 hours at room temperature (25°C).

-

After the reaction is complete, cautiously quench the reaction by the slow addition of 2 N HCl until the solution is acidic. This step should be performed in an ice bath to control the exothermic reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Expected Outcome: This procedure is reported to yield approximately 30.1 g of this compound, which corresponds to a 99% yield.

Protocol 2: Reduction with Sodium Borohydride (NaBH₄)

This method uses Sodium Borohydride, a milder and more selective reducing agent than LiAlH₄. A key advantage is its compatibility with protic solvents like methanol, making the procedure simpler and safer to handle.[1]

Materials:

-

2-Adamantanone (1.50 g, 10 mmol)

-

Sodium Borohydride (NaBH₄) (0.38 g, 10 mmol)

-

Methanol (20 mL)

-

Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1.50 g (10 mmol) of 2-adamantanone in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

In a single portion, add 0.38 g (10 mmol) of sodium borohydride to the stirred solution.

-

Remove the ice bath and continue to stir the reaction mixture at room temperature for 30 minutes.

-

Add 20 mL of water to the flask to quench the reaction and decompose the excess borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract three times with diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium or magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to afford the this compound product.

Expected Outcome: This reduction is typically very efficient, with yields generally exceeding 95%. The reaction favors the formation of the more thermodynamically stable exo-2-adamantanol.

Protocol 3: Meerwein-Ponndorf-Verley (MPV) Catalytic Transfer Hydrogenation

The MPV reduction is a chemoselective method for reducing ketones and aldehydes using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[2][3] This method is advantageous for its mild conditions and high selectivity, leaving other functional groups like double bonds unaffected.[2]

Materials:

-

2-Adamantanone

-

Aluminum Isopropoxide [Al(O-i-Pr)₃]

-

Anhydrous Isopropanol

-

Distillation apparatus

-

Dilute Sulfuric Acid

-

Diethyl Ether (for extraction)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped for distillation, dissolve 2-adamantanone in anhydrous isopropanol.

-

Add a catalytic amount of aluminum isopropoxide to the solution. A typical loading is 5-10 mol%.

-

Heat the reaction mixture to a gentle reflux. The isopropanol serves as both the solvent and the hydride donor.

-

To drive the equilibrium towards the product, slowly distill off the acetone byproduct. The progress of the reaction can be monitored by testing the distillate for acetone (e.g., with 2,4-dinitrophenylhydrazine).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Hydrolyze the aluminum alkoxide product by adding dilute sulfuric acid.

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound.

Expected Outcome: The MPV reduction generally provides high yields of the corresponding alcohol. The stereoselectivity can be influenced by the reaction conditions and the specific catalyst used.

Visualizations

General Workflow for the Reduction of 2-Adamantanone

Caption: General experimental workflow for the reduction of 2-adamantanone.

Hydride Reduction Signaling Pathway

Caption: Mechanism of hydride attack on the carbonyl of 2-adamantanone.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 2-Adamantanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the regioselective synthesis of 2-Adamantanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of this compound?

A1: The main difficulty in selectively synthesizing this compound lies in the inherent reactivity of the adamantane core. The tertiary C-H bonds at the four bridgehead positions (C1, C3, C5, C7) are more reactive and sterically more accessible than the twelve secondary C-H bonds at the methylene positions (C2, etc.).[1][2][3] Consequently, direct functionalization reactions, such as oxidation, often favor the formation of 1-Adamantanol under kinetic control.[1]

Q2: What are the principal strategies for synthesizing this compound?

A2: There are two main strategies:

-

Indirect Synthesis: This is the most common and reliable approach. It involves a two-step process: first, the oxidation of adamantane to 2-adamantanone, followed by the reduction of the ketone to yield this compound.[1] This method bypasses the regioselectivity issue of direct hydroxylation.

-

Direct C-H Functionalization/Oxidation: This single-step approach aims to directly hydroxylate the C2 position. Achieving high selectivity is challenging but can be influenced by several factors, including the use of sterically bulky reagents, specific catalytic systems (e.g., those involving gold or rhodium complexes), radical reactions, or biocatalytic methods using enzymes.

Q3: How can I improve the C2-selectivity in a direct oxidation reaction?

A3: To enhance the yield of this compound over 1-Adamantanol in direct reactions, consider the following approaches:

-

Sterically Hindered Reagents: Employing bulky reagents can favor attack at the less sterically hindered secondary positions (C2).

-